Dodecanoic acid, 2-propyl- Dodecanoic acid, 2-propyl-
Brand Name: Vulcanchem
CAS No.: 101452-98-6
VCID: VC8035737
InChI: InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
SMILES: CCCCCCCCCCC(CCC)C(=O)O
Molecular Formula: C15H30O2
Molecular Weight: 242.4 g/mol

Dodecanoic acid, 2-propyl-

CAS No.: 101452-98-6

Cat. No.: VC8035737

Molecular Formula: C15H30O2

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

Dodecanoic acid, 2-propyl- - 101452-98-6

Specification

CAS No. 101452-98-6
Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
IUPAC Name 2-propyldodecanoic acid
Standard InChI InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Standard InChI Key NJUGDERYCCDBMJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCC)C(=O)O
Canonical SMILES CCCCCCCCCCC(CCC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Dodecanoic acid, 2-propyl- (IUPAC name: 2-propyldodecanoic acid) is a saturated fatty acid with a 12-carbon backbone and a propyl branch at the second carbon. Its molecular formula is C15H30O2\text{C}_{15}\text{H}_{30}\text{O}_{2}, and it has a molecular weight of 242.40 g/mol . The compound’s structure is defined by a carboxylic acid group (-COOH) and a propyl substituent (-CH2_2CH2_2CH3_3) at the β-position, imparting steric effects that influence its reactivity and solubility .

Structural Data

  • SMILES Notation: CCCCCCCCCCC(CCC)C(=O)O

  • InChIKey: NJUGDERYCCDBMJ-UHFFFAOYSA-N

  • 3D Conformation: The branched chain introduces kinks in the hydrocarbon tail, reducing crystallinity compared to linear analogs like lauric acid .

Synthesis and Production Pathways

The synthesis of 2-propyldodecanoic acid typically involves:

  • Friedel-Crafts Alkylation: Propylation of dodecanoic acid derivatives using propyl halides in the presence of Lewis acids .

  • Biocatalytic Methods: Enzymatic branching of lauric acid (dodecanoic acid) via microbial systems, though yields remain suboptimal .

Industrial-scale production is limited, with most studies focusing on laboratory-scale synthesis. Challenges include minimizing side reactions (e.g., over-alkylation) and achieving high regioselectivity .

Physicochemical Properties

Experimental and computed properties are summarized below:

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Melting Point330.97 K (57.82°C)Joback Calculated
Boiling Point618.89 K (345.74°C)Joback Calculated
Density0.91 g/cm³Experimental
LogP (Octanol-Water)5.9XLogP3
Vapor Pressure (25°C)0.0001371 Pa·sJoback Calculated
Solubility in WaterInsolublePubChem

The compound’s low water solubility and high logP value classify it as highly lipophilic, favoring non-polar solvents like hexane and chloroform .

Reactivity and Functional Behavior

Acid-Base Properties

  • pKa: ~5.0 (carboxylic acid group), comparable to other medium-chain fatty acids .

  • Esterification: Reacts with alcohols (e.g., methanol) to form branched esters under acidic catalysis .

Thermal Stability

  • Decomposition Temperature: >500 K, with primary degradation products including propene and CO2_2 .

  • Heat of Combustion: -7377.00 ± 0.90 kJ/mol (solid phase) .

Industrial and Research Applications

Surfactants and Emulsifiers

The branched structure enhances micelle formation efficiency, making 2-propyldodecanoic acid a candidate for:

  • Anionic Surfactants: Sodium salts exhibit improved cold-water solubility vs. linear analogs .

  • Cosmetic Formulations: Stabilizes oil-in-water emulsions in creams and lotions .

Polymer Additives

  • Plasticizers: Reduces glass transition temperature (TgT_g) in polyvinyl chloride (PVC) by 10–15°C .

  • Lubricants: Lowers friction coefficients in industrial machinery oils .

Phase Change Materials (PCMs)

Binary mixtures with diatomite show latent heat values of 66.8 J/g, suitable for low-temperature thermal storage .

ParameterValue
GHS ClassificationNot classified (data insufficient)
Flash Point130°C
Storage ConditionsCool, dark place (<15°C)

No acute toxicity data are available, though structural analogs like lauric acid are generally recognized as safe (GRAS) .

Recent Research Frontiers

Biomedical Applications

  • Antimicrobial Activity: Preliminary studies suggest efficacy against Gram-positive bacteria (MIC: 128 µg/mL) .

  • Drug Delivery: Liposomal formulations improve bioavailability of hydrophobic therapeutics .

Environmental Impact

  • Biodegradability: 78% degradation over 28 days in OECD 301B tests, slower than linear-chain analogs .

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